molecular formula C16H33NaO4S B7820680 sodium;hexadecyl sulfate

sodium;hexadecyl sulfate

Cat. No.: B7820680
M. Wt: 344.5 g/mol
InChI Key: GGHPAKFFUZUEKL-UHFFFAOYSA-M
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Description

Sodium hexadecyl sulfate, also known as sodium cetyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier, dispersant, and wetting agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexadecyl sulfate is typically synthesized through the sulfation of hexadecanol (cetyl alcohol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions usually involve maintaining a temperature range of 30-60°C to ensure optimal sulfation .

Industrial Production Methods: In industrial settings, the production of sodium hexadecyl sulfate often employs continuous reactors, such as falling film reactors, to facilitate the sulfation process. The resulting product is then neutralized with sodium hydroxide to yield the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amine derivatives.

    Oxidation Reactions: Sodium hexadecyl sulfate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Reactions: Alcohols or amine derivatives.

    Oxidation Reactions: Sulfate esters or sulfonic acids.

    Reduction Reactions: Alcohols or hydrocarbons.

Scientific Research Applications

Sodium hexadecyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

Sodium hexadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This mechanism is crucial in processes such as emulsification, dispersion, and wetting .

Molecular Targets and Pathways: The primary molecular target of sodium hexadecyl sulfate is the lipid bilayer of cell membranes. By integrating into the lipid bilayer, it disrupts membrane integrity, leading to cell lysis and increased permeability .

Comparison with Similar Compounds

Uniqueness: Sodium hexadecyl sulfate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications .

Properties

IUPAC Name

sodium;hexadecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHPAKFFUZUEKL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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